Bienvenue dans la boutique en ligne BenchChem!

1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine

5-HT6 receptor Radioligand binding Structure-activity relationship

1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine (CAS 477867-54-2) is a heterocyclic sulfonylpiperazine compound. The compound consists of a piperazine core substituted with a 2-pyridinyl group at N1 and a [5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl moiety at N4.

Molecular Formula C15H15N5O2S3
Molecular Weight 393.5
CAS No. 477867-54-2
Cat. No. B2810072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine
CAS477867-54-2
Molecular FormulaC15H15N5O2S3
Molecular Weight393.5
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)C4=CSN=N4
InChIInChI=1S/C15H15N5O2S3/c21-25(22,15-5-4-13(24-15)12-11-23-18-17-12)20-9-7-19(8-10-20)14-3-1-2-6-16-14/h1-6,11H,7-10H2
InChIKeyPHZIBCYIVBYBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine (CAS 477867-54-2): Structural and Pharmacological Baseline for Sourcing Decisions


1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine (CAS 477867-54-2) is a heterocyclic sulfonylpiperazine compound [1]. The compound consists of a piperazine core substituted with a 2-pyridinyl group at N1 and a [5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl moiety at N4 . This structure places it within the class of arylsulfonylpiperazine derivatives, which have been extensively investigated as ligands for the serotonin 5-HT6 receptor [2]. The compound is referenced in patent literature concerning substituted sulfone and sulfonamide compounds for the prophylaxis and treatment of CNS disorders, obesity, and type 2 diabetes [2]. Its molecular formula is C15H15N5O2S3 with a molecular weight of 393.5 g/mol .

Why 1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine Cannot Be Replaced by Generic 5-HT6 Sulfonylpiperazine Analogs


Substitution among 5-HT6 sulfonylpiperazine ligands is non-trivial due to the profound impact of the N1-heteroaryl substituent and the sulfonyl-linked aryl/heteroaryl group on receptor affinity, selectivity, and functional activity. The patent family US7943639B2 [1] teaches that compounds of the general formula (I) exhibit 5-HT6 antagonist activity in the low nanomolar range, but the specific substitution pattern on the piperazine ring is critical for achieving this potency. For example, the replacement of the 2-pyridinyl group with a 2-pyrimidinyl or phenyl group, or the modification of the 1,2,3-thiadiazole moiety to other five-membered heterocycles, is known to alter the binding mode and functional outcome at the 5-HT6 receptor [2]. The unique combination of a 2-pyridinyl group and a 1,2,3-thiadiazol-4-yl-thienyl sulfonyl scaffold, as found in this compound, creates a distinct pharmacophore profile. Generic substitution with superficially similar sulfonylpiperazines lacking this precise heteroaryl arrangement risks significant loss of target engagement and downstream biological activity. The following sections detail the quantitative evidence where available and explicitly note where comparative data is limited.

Quantitative Differentiation Evidence for 1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine (CAS 477867-54-2) Against Structural Analogs


5-HT6 Receptor Engagement: Structural Basis for Potency Differentiation from 2-Pyrimidinyl and Phenyl Piperazine Analogs

The compound is explicitly claimed in US Patent US7943639B2 as a 5-HT6 receptor ligand [1]. While specific Ki/IC50 values for this exact compound are not individually tabulated in the publicly accessible patent data, the patent generically teaches that compounds of Formula (I), encompassing the 2-pyridinyl-4-sulfonylpiperazine scaffold, demonstrate 5-HT6 receptor antagonism in the low nanomolar range [REFS-1, REFS-2]. The pharmacophore model PhM3, derived from a library screening of heterocyclic sulfonyl compounds, indicates that a sulfonyl moiety separated from a heteroaryl group by one carbon atom, combined with a basic nitrogen center, is essential for high 5-HT6 affinity [2]. The 2-pyridinyl-1,2,3-thiadiazol-4-yl-thienyl sulfonyl arrangement fits this model precisely. In contrast, analogs with a 1-methyl-piperazine group (e.g., 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine) lack the extended heteroaryl interaction suggested by the PhM3 model and are predicted to exhibit lower 5-HT6 affinity . This represents a class-level inference based on the established pharmacophore.

5-HT6 receptor Radioligand binding Structure-activity relationship CNS drug discovery

Physicochemical and Drug-Likeness Differentiation: Computed Property Comparison with Closest Structural Analogs

PubChem computed properties provide a basis for distinguishing this compound from its analogs in terms of drug-likeness and potential pharmacokinetic behavior [1]. The compound has a computed XLogP3 of 2.2, a topological polar surface area (TPSA) of 144 Ų, 0 hydrogen bond donors, and 9 hydrogen bond acceptors. These values place it within a favorable range for CNS drug-likeness (typically TPSA < 90 Ų is considered ideal for CNS penetration; however, the value of 144 Ų may indicate a potential for reduced passive brain penetration compared to more lipophilic analogs, while still being within the broader range for orally active CNS drugs [2]). In comparison, the 1-methyl analog (MW 331.5, XLogP ~1.8, TPSA ~121 Ų) displays lower lipophilicity and a smaller polar surface area, which may favor passive permeability but could also reduce specific target interactions. Conversely, the 2-pyridinyl group in the target compound adds both hydrogen bond acceptor capability and potential for pi-stacking interactions with receptor aromatic residues, which are absent in the methyl analog. These computed differences highlight a differentiated profile in terms of molecular recognition and ADME properties, relevant for lead optimization programs.

Drug-likeness Lipophilicity ADME prediction Physicochemical properties

Potential Selectivity Advantage: 5-HT6 Pharmacophore Compliance vs. Off-Target 5-HT Receptor Subtypes

The PhM3 pharmacophore model developed by Ivachtchenko et al. [1] was explicitly constructed to identify 5-HT6 selective antagonists from combinatorial libraries of heterocyclic sulfonyl compounds. This model differentiates 5-HT6 actives from inactives and also provides a basis for selectivity against other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7). The target compound, bearing a 2-pyridinyl-piperazine sulfonyl linked to a 1,2,3-thiadiazol-4-yl-thiophene, fully satisfies the spatial and electronic requirements of PhM3. The presence of the 1,2,3-thiadiazole ring as the terminal heteroaryl group is particularly significant, as this moiety is less common among 5-HT1A or 5-HT2A ligands, which often prefer indole or benzodioxane scaffolds [2]. While direct selectivity data (e.g., fold-selectivity vs. 5-HT1A) for this specific compound are not publicly available, its structural compliance with a selectivity-optimized pharmacophore suggests a lower probability of cross-reactivity with off-target serotonin receptors compared to simpler phenylsulfonyl-piperazine analogs, which are known to exhibit broader receptor binding profiles [3]. This inference is based on class-level pharmacophore analysis.

Selectivity profiling 5-HT receptor subtypes Serotonin CNS safety pharmacology

Sourcing Advantage: Patent-Grade Structural Novelty and Freedom-to-Operate Considerations

This compound is explicitly claimed within the Markush structure of US patent US7943639B2 [1], which expired in 2023 due to fee-related issues [2]. This means the compound is now in the public domain for research use without licensing constraints in the United States. In contrast, many high-affinity 5-HT6 sulfonylpiperazine analogs (e.g., those containing an indole sulfonyl group as in ISA-2011B or SUVN-502) are covered by later patents held by Suven Life Sciences (e.g., US8618114, US9040527) that remain in force [3]. This creates a clear procurement advantage: the target compound can be sourced, modified, and used in commercial research and early-stage development with reduced legal risk compared to competitor scaffolds. This differentiation is particularly relevant for biotech companies and CROs conducting CNS or metabolic disease research where patent freedom is a critical selection criterion.

Patent landscape Freedom-to-operate Chemical sourcing Lead identification

Optimal Research and Industrial Applications for 1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine (CAS 477867-54-2)


CNS Drug Discovery: 5-HT6 Receptor Antagonist Lead Identification for Cognitive and Metabolic Disorders

The compound's structural compliance with the PhM3 pharmacophore model for 5-HT6 antagonism [1] and its explicit coverage in an expired CNS-targeting patent [2] make it a practical starting point for lead identification programs targeting cognitive deficits in Alzheimer's disease, schizophrenia, or obesity-related metabolic disorders. Its 2-pyridinyl and 1,2,3-thiadiazole motifs provide a differentiated scaffold for SAR exploration compared to indole-based 5-HT6 antagonists, with the advantage of operating in a freedom-to-operate chemical space.

Pharmacological Tool Compound for 5-HT6 Receptor Deconvolution Studies

Given the pharmacophore-based selectivity prediction against other serotonin receptor subtypes [1], this compound can serve as a tool for deconvoluting 5-HT6-mediated effects in complex in vitro or in vivo systems. Researchers studying the role of 5-HT6 receptors in synaptic plasticity, appetite regulation, or sleep-wake cycles may find this compound useful as a probe, provided that on-target potency is confirmed in follow-up assays. The compound's favorable physicochemical profile (moderate lipophilicity, adequate TPSA) supports its use in cellular assays with acceptable solubility.

Chemical Biology and Medicinal Chemistry Derivatization Platform

The sulfonylpiperazine core with distinct heteroaryl endpoints (pyridine and 1,2,3-thiadiazole) offers multiple diversification vectors for parallel synthesis or fragment-based approaches. The expired patent status [2] removes restrictions on derivatization and commercialization of novel analogs, enabling medicinal chemistry groups to build proprietary libraries without licensing burdens. This positions the compound as a strategic building block for companies seeking to develop next-generation CNS agents.

Reference Standard for Analytical and QC Method Development in 5-HT6 Ligand Research

The compound's well-defined structure (InChIKey: PHZIBCYIVBYBJC-UHFFFAOYSA-N) [3] and availability from multiple chemical suppliers make it suitable as a reference standard for HPLC, LC-MS, or NMR method development and validation in laboratories working on 5-HT6 receptor ligands. Its moderate complexity provides a useful benchmark for assessing analytical system performance and for batch-to-batch consistency testing in procurement processes.

Quote Request

Request a Quote for 1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.